

# In silico ADMET property comparison of Quinoxalin-2-ylmethanamine derivatives

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## Compound of Interest

Compound Name: Quinoxalin-2-ylmethanamine

Cat. No.: B143339

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## In Silico ADMET Profiling of Quinoxaline Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoxaline derivatives. While the primary focus is on the broader class of quinoxaline compounds due to the limited availability of specific public data on **quinoxalin-2-ylmethanamine** derivatives, the principles and methodologies discussed are directly applicable and provide a valuable framework for the assessment of this specific subclass. The data presented herein is collated from various computational studies on diverse quinoxaline analogs, offering insights into their drug-likeness and potential pharmacokinetic profiles.

## Comparative Analysis of Predicted ADMET Properties

The following table summarizes key in silico ADMET parameters for a representative set of quinoxaline derivatives from various research studies. These parameters are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Derivative Class	Molecular Weight (g/mol)	Log P	H-Bond Donors	H-Bond Acceptors	Topological Polar Surface Area (TPSA) (Å²)	Aqueous Solubility (log S)	Blood-Brain Barrier (BBB) Penetration	Human Intestinal Absorption (%)	CYP2D6 Inhibition	Hepatotoxicity	AMES Mutagenicity	Reference Compound(s)
Quinoxalin-2(1H)-one Derivatives	< 500	< 5	1-2	3-5	45.75 - 121.85	Good to Moderate	Low to Medium	> 90%	Non-inhibitor	Low to no risk	Non-mutagenic	Compound 6d, 11g[ <a href="#">1</a> ][ <a href="#">2</a> ][ <a href="#">3</a> ]
3-Methylquinoxaline Derivatives	< 500	2.5 - 4.5	0-1	3-4	40 - 80	Good	Medium	High	Likely non-inhibitor	Low risk	Non-mutagenic	Compounds 15b, 17b[ <a href="#">4</a> ]
Quinoxaline-2-Carbox	< 500	1.5 - 3.5	1-2	3-4	60 - 90	Good	Low	High	Variable	Low risk	Non-mutagenic	N-phenyl and N-ben



## Physicochemical Properties and Drug-Likeness Prediction

- Methodology: The drug-likeness of the quinoxaline derivatives was often evaluated based on established rules such as Lipinski's Rule of Five and Veber's rules.<sup>[6]</sup> These rules utilize fundamental physicochemical properties to predict oral bioavailability.
- Parameters Calculated:
  - Molecular Weight (MW): Mass of the molecule.
  - LogP: The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.
  - Hydrogen Bond Donors (HBD): Number of donor hydrogen atoms.
  - Hydrogen Bond Acceptors (HBA): Number of acceptor hydrogen and oxygen atoms.
  - Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with drug transport properties.
- Commonly Used Tools: SwissADME, pkCSM, ADMET Predictor™, Discovery Studio.<sup>[9][10]</sup>

## Pharmacokinetic (ADME) Prediction

- Absorption:
  - Human Intestinal Absorption (HIA): Predicted as a percentage of absorption.
  - Caco-2 Permeability: An in vitro model for predicting intestinal permeability. High permeability suggests good absorption.<sup>[1][2]</sup>
  - P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption. Prediction models assess whether a compound is a substrate or inhibitor of P-gp.<sup>[1][2]</sup>
- Distribution:

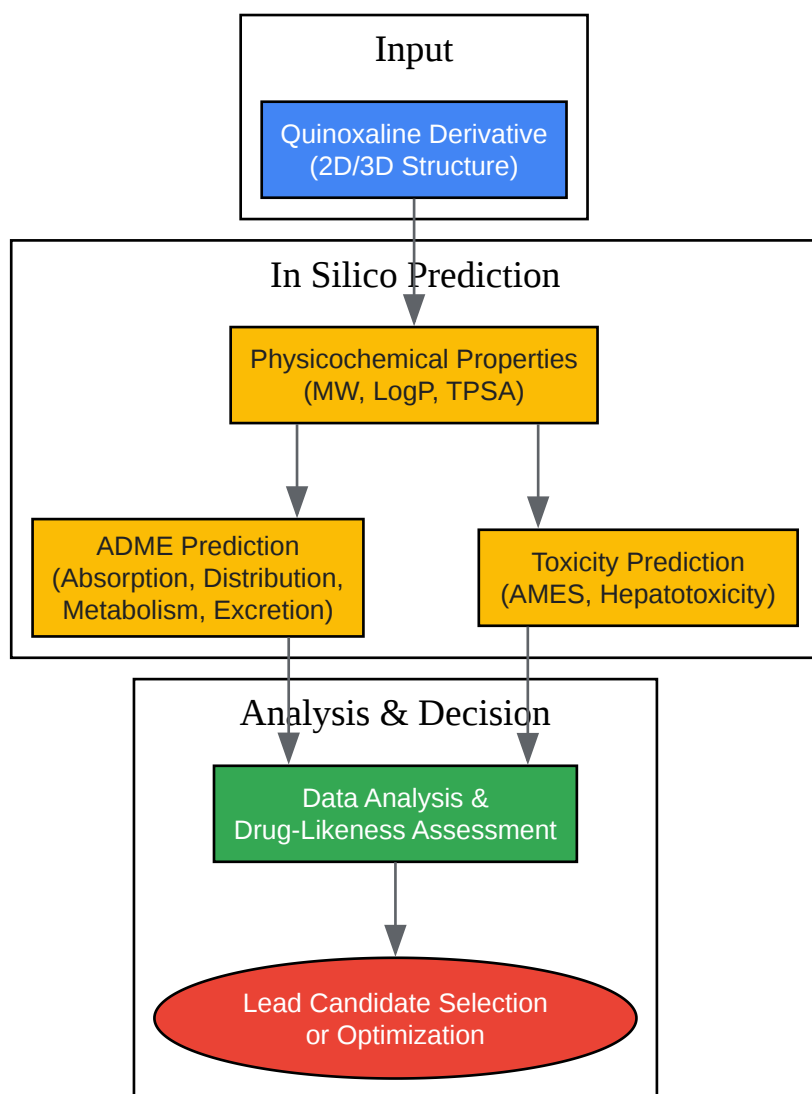
- Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB and enter the central nervous system.
- Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which can affect its distribution and availability.
- Metabolism:
  - Cytochrome P450 (CYP) Inhibition: Prediction of the inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
- Excretion:
  - Renal Organic Cation Transporter 2 (OCT2) Substrate: Predicts the likelihood of renal excretion via this transporter.
- Commonly Used Tools: SwissADME, pkCSM, admetSAR, Discovery Studio.[\[10\]](#)

## Toxicity Prediction

- Methodology: Various in silico models are used to predict potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.
- Parameters Predicted:
  - AMES Mutagenicity: Predicts the mutagenic potential of a compound. A negative result is desirable.
  - Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
  - Carcinogenicity: Predicts the likelihood of the compound causing cancer.
- Commonly Used Tools: admetSAR, TOPKAT (in Discovery Studio).

## Visualizing the In Silico ADMET Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties in the early phase of drug discovery.

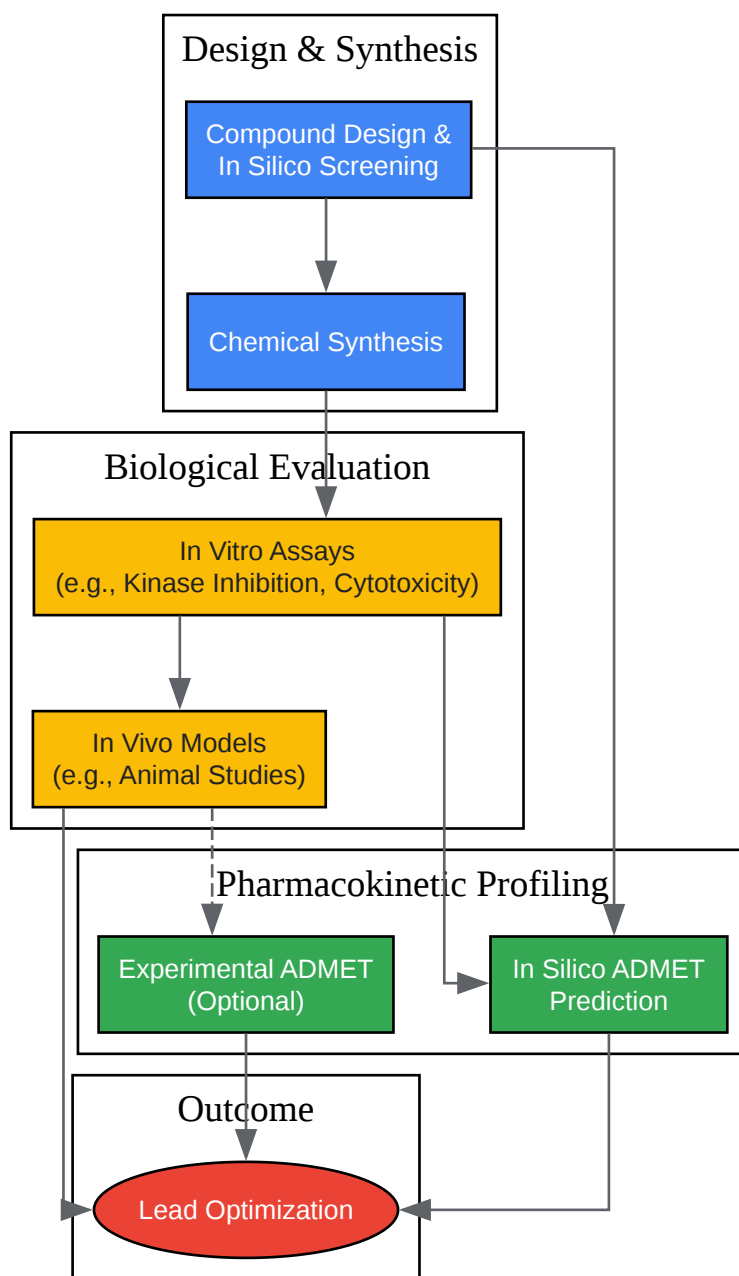


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Caption: In Silico ADMET Prediction Workflow for Quinoxaline Derivatives.

## Signaling Pathways and Experimental Workflows

While this guide focuses on the in silico ADMET properties, it is important to note that quinoxaline derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.[3][4] The general workflow for evaluating such compounds is depicted below.



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Caption: General Drug Discovery Workflow for Quinoxaline Derivatives.

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